molecular formula C9H6N2O3 B2612196 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1019111-51-3

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B2612196
CAS No.: 1019111-51-3
M. Wt: 190.158
InChI Key: AHMRVKNHZLTVMN-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features a multifunctional imidazo[1,2-a]pyridine core, a privileged structure in pharmaceuticals known for its widespread biological relevance . The simultaneous presence of both a formyl group and a carboxylic acid on the heteroaromatic ring system makes this molecule a versatile and key synthetic intermediate for constructing complex target molecules. The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" motif and is present in several marketed drugs and clinical candidates, notably in the anti-infective domain . For instance, analogs of this scaffold, such as Telacebec (Q203), are currently in phase II clinical trials for tuberculosis, acting as potent inhibitors of the essential mycobacterial cytochrome bcc oxidase . The reactive aldehyde and carboxylic acid handles allow for extensive derivatization via a variety of synthetic transformations, including transition-metal-catalyzed cross-couplings and C-H functionalization, which are powerful methods for rapidly introducing diverse functional groups to the core structure . This is particularly valuable for generating focused libraries for structure-activity relationship (SAR) studies. This product is intended for use in research settings as a key intermediate in the synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active molecules. It is supplied as a solid and should be stored in a cool, dry environment. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-formylimidazo[1,2-a]pyridine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-5-6-8(9(13)14)10-7-3-1-2-4-11(6)7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMRVKNHZLTVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the formylation process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 3-Carboxyimidazo[1,2-a]pyridine-2-carboxylic acid.

    Reduction: 3-Hydroxymethylimidazo[1,2-a]pyridine-2-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

Anticancer Agents
The compound serves as a crucial intermediate in the synthesis of novel anticancer drugs. Research has demonstrated that derivatives of imidazo[1,2-a]pyridine exhibit potent activity against various cancer cell lines. For instance, studies have shown that specific imidazo[1,2-a]pyridine compounds can inhibit the growth of breast cancer cells (HCC1937) in vitro, showcasing their potential as anticancer therapeutics .

Antitubercular Activity
A series of imidazo[1,2-a]pyridine-3-carboxamides were synthesized and screened against Mycobacterium tuberculosis, revealing minimum inhibitory concentrations (MIC) as low as 0.006 μM for some compounds. This indicates their strong potential as new treatments for tuberculosis, especially against multi-drug resistant strains .

CompoundMIC (μM)Activity
Compound 9≤1Active against M. tuberculosis
Compound 18≤0.006Superior to clinical candidate PA-824

Biological Research

Mechanisms of Action
Research involving 3-formylimidazo[1,2-a]pyridine derivatives has been pivotal in understanding the mechanisms by which imidazole compounds exert their biological effects. These studies often focus on their interactions at the cellular level and their potential therapeutic applications across various diseases, including infectious diseases and cancer .

Antikinetoplastid Activity
Recent studies have synthesized imidazo[1,2-a]pyridine-appended chalcones that were screened for activity against Trypanosoma cruzi and Leishmania infantum, demonstrating significant cytotoxic effects with IC50 values indicating high potency against these pathogens while maintaining low cytotoxicity in human cells .

Material Science

Advanced Materials Development
The unique properties of this compound make it suitable for creating advanced materials with specific electronic properties. These materials are particularly useful in the development of sensors and organic electronics due to their ability to form stable structures with desirable conductivity characteristics .

Chemical Synthesis

Versatile Building Block
This compound acts as a versatile building block in organic synthesis, allowing for the creation of complex molecules with diverse functional groups. Its application in chemical synthesis is crucial for developing new compounds with tailored properties for specific applications in medicine and materials science .

Case Study 1: Anticancer Activity Evaluation

A study evaluated three novel imidazo[1,2-a]pyridine compounds (IP-5, IP-6, IP-7) against HCC1937 breast cancer cells using various assays (MTT assay, trypan blue assay). The results indicated that these compounds significantly reduced cell viability and induced apoptosis through specific cellular pathways involving P53 protein modulation.

Case Study 2: Antitubercular Screening

In a focused study on antitubercular agents derived from imidazo[1,2-a]pyridine scaffolds, researchers synthesized a library of compounds that were evaluated for their efficacy against drug-resistant strains of M. tuberculosis. The study highlighted the promising pharmacokinetic profiles of selected compounds, which demonstrated enhanced bioavailability and reduced clearance rates in vivo.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. Additionally, the imidazo[1,2-a]pyridine scaffold can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of imidazo[1,2-a]pyridine derivatives allows for tailored biological and physicochemical properties. Below is a detailed comparison of 3-formylimidazo[1,2-a]pyridine-2-carboxylic acid with related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Synthesis Yield Key Biological Activity Physicochemical Properties Reference
This compound Formyl (C3), COOH (C2) 72% Antikinetoplastid, cytotoxic High polarity due to COOH; moderate solubility in DMF
2-Phenylimidazo[1,2-a]pyridine-3-carboxylic acid Phenyl (C2), COOH (C3) 65–78% Anti-inflammatory, analgesic Improved lipophilicity; π-π stacking interactions
6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid F (C6), CH₃ (C2), COOH (C3) 74% Anticancer (cell cycle disruption) Enhanced metabolic stability due to fluorine
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid Cl (C3), CF₃ (C6), COOH (C2) 85% Antimicrobial, enzyme inhibition High electronegativity; improved bioavailability
Ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate Formyl (C3), COOEt (C2) 68% Intermediate for amide conjugates Lipophilic ester; easier functionalization

Key Findings:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F, CF₃) : Enhance metabolic stability and bioavailability. For example, 6-fluoro-2-methyl derivatives show potent cytotoxic activity .
  • Aromatic Substituents (e.g., phenyl) : Improve π-π stacking, critical for anti-inflammatory activity .
  • Formyl Group : Increases reactivity for further derivatization (e.g., Schiff base formation in chalcone conjugates) .

Synthetic Efficiency :

  • Continuous flow methods outperform traditional in-flask synthesis, achieving higher yields (85% vs. 72%) and shorter reaction times .
  • Ester derivatives (e.g., ethyl 3-formylimidazo[1,2-a]pyridine-2-carboxylate) are pivotal intermediates for generating amide libraries via coupling reactions .

Biological Activity: Antikinetoplastid Activity: this compound chalcone conjugates exhibit IC₅₀ values <10 µM against Leishmania and Trypanosoma species . Anti-inflammatory Activity: 2-Phenyl derivatives reduce edema by 60–70% in rodent models, comparable to indomethacin .

Challenges and Limitations:

  • Solubility Issues : The carboxylic acid group in this compound limits solubility in aqueous media, necessitating formulation optimization .
  • Synthetic Complexity : Introduction of trifluoromethyl or propargyl groups requires specialized reagents (e.g., propagyl bromide) and anhydrous conditions .

Biological Activity

3-Formylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H6N2O3C_9H_6N_2O_3 and features both a formyl group (-CHO) and a carboxylic acid group (-COOH) attached to the imidazo[1,2-a]pyridine scaffold. This unique structural arrangement contributes to its diverse biological activities and makes it a subject of interest in medicinal chemistry.

The mechanism of action of this compound involves interactions with various biological targets:

  • Hydrogen Bonding : The formyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity.
  • Enzyme Interaction : The imidazo[1,2-a]pyridine scaffold can modulate the function of enzymes and receptors, potentially leading to therapeutic effects in diseases such as cancer and infections .

Biological Activities

Research has indicated several notable biological activities associated with this compound:

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit metabolic processes .
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. It has been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell cycle regulators .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against bacterial pathogens
AnticancerInduces apoptosis in cancer cell lines
Enzyme ModulationAlters enzyme activity related to metabolic pathways

Case Study 1: Antimicrobial Efficacy

In a study published in 2020, researchers evaluated the antimicrobial efficacy of this compound against various strains of bacteria. The compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Mechanism

A recent investigation into the anticancer properties of this compound revealed that it effectively induces apoptosis in human breast cancer cells. The study highlighted the role of oxidative stress in mediating cell death and suggested further exploration into its use as an adjunct therapy in cancer treatment .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity. The use of continuous flow synthesis methods has allowed for rapid generation of diverse compounds with potential therapeutic applications. These derivatives are being screened for improved efficacy against specific biological targets .

Q & A

Q. What are the standard synthetic routes for preparing 3-formylimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is typically synthesized via condensation of 2-aminopyridines with bromopyruvic acid derivatives. A traditional flask-based method involves reacting 2-aminopyridine with ethyl bromopyruvate in ethanol at 80°C, followed by saponification to yield the carboxylic acid derivative (72% yield) . Alternatively, direct condensation of bromopyruvic acid with 2-aminopyridines in dimethylformamide (DMF) at 125°C under catalytic p-toluenesulphonic acid (PTSA, 0.25 equiv.) achieves completion in 10 minutes via continuous flow microreactor systems, offering improved efficiency .

Q. How is the purity and structural integrity of this compound characterized?

Key techniques include:

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Monitors reaction progress and confirms molecular ion peaks .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., formyl and carboxylic acid groups) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for research-grade material) .

Q. What are the recommended handling and storage protocols for this compound?

  • Store in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis or oxidation .
  • Waste disposal must follow biohazard protocols due to potential toxicity; collaborate with certified waste management services .

Advanced Research Questions

Q. How can continuous flow microreactor systems optimize the synthesis of this compound?

Continuous flow methods (e.g., using a preheated microreactor at 125°C, 4.0 bar pressure) reduce decarboxylation side reactions and improve yields (moderate to high, 60–85%) compared to flask-based methods. Key parameters:

  • Solvent : DMF ensures solubility and high boiling point .
  • Catalyst : PTSA (0.25 equiv.) accelerates cyclization .
  • Residence Time : 10 minutes for complete conversion . This approach enables scalable production and integration with downstream functionalization (e.g., amide coupling) in a single workflow .

Q. How can researchers address contradictory data regarding reaction yields and side products?

Discrepancies often arise from solvent choice, temperature, or catalyst loading. For example:

  • Protic vs. Aprotic Solvents : DMF minimizes decarboxylation vs. ethanol, which may require longer reaction times .
  • Catalyst Optimization : Excess PTSA (>0.25 equiv.) may degrade sensitive substrates; titrate to balance reactivity and stability . Systematic screening using Design of Experiments (DoE) or high-throughput platforms is recommended to identify robust conditions .

Q. What strategies enhance functionalization of the imidazo[1,2-a]pyridine core for bioactivity studies?

  • Amide Coupling : Use EDC.HCl/HOBt in DMF to conjugate the carboxylic acid with amines (e.g., 1-(4-aminophenyl)ethanone), achieving 72% yield .
  • Formylation : Introduce the 3-formyl group via Vilsmeier-Haack reaction or oxidation of hydroxymethyl intermediates .
  • Chalcone Conjugation : Attach α,β-unsaturated ketones to explore antikinetoplastid or anticancer activity .

Q. How can researchers design experiments to evaluate bioactivity while minimizing false positives?

  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., trifluoromethyl, halogens) and test against target enzymes (e.g., Mur ligase) .
  • Control Experiments : Include decarboxylated analogs to isolate the contribution of the carboxylic acid group .
  • In Silico Modeling : Dock derivatives into protein active sites (e.g., using AutoDock Vina) to prioritize synthesis .

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